

A Comparative Guide to ACAT Inhibitors: Nevanimibe Hydrochloride in Focus

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Compound of Interest

Compound Name: *Nevanimibe hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitors have been a subject of extensive research for their therapeutic potential in a range of diseases, from cardiovascular disorders to specific types of cancer. This guide provides a comparative analysis of **Nevanimibe hydrochloride** (formerly ATR-101), a selective ACAT1 inhibitor, with other notable ACAT inhibitors, focusing on their efficacy, mechanism of action, and experimental data.

Introduction to ACAT and Its Inhibitors

Acyl-coenzyme A: cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions.[2] ACAT1 is ubiquitously expressed and plays a role in cellular cholesterol homeostasis, while ACAT2 is primarily found in the intestines and liver, participating in dietary cholesterol absorption and lipoprotein assembly.[2][3]

The therapeutic strategy behind ACAT inhibition has evolved over time. Initially, non-selective ACAT inhibitors were developed with the aim of treating atherosclerosis by preventing the accumulation of cholesteryl esters in macrophages within arterial walls.[3] However, clinical trials with compounds like avasimibe and pactimibe did not yield the expected benefits in cardiovascular disease.[3] More recently, the focus has shifted towards isoform-selective inhibitors for different therapeutic applications. **Nevanimibe hydrochloride**, a selective ACAT1 inhibitor, has been investigated for its role in adrenal diseases and cancer.[4][5]

Comparative Efficacy and Selectivity

A direct head-to-head clinical comparison of the efficacy of **Nevanimibe hydrochloride** against other ACAT inhibitors is limited due to their development for different therapeutic indications. However, preclinical data and findings from separate clinical trials allow for a comparative assessment of their profiles.

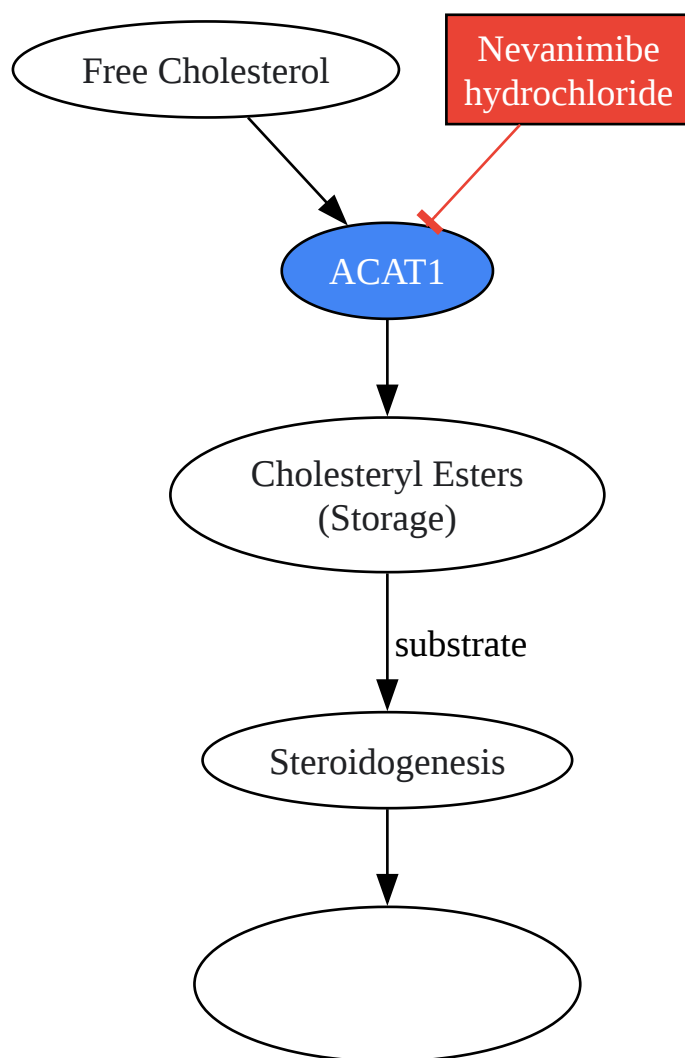
Table 1: Quantitative Comparison of ACAT Inhibitor Activity

Compound	Target	IC50 / EC50	Therapeutic Area	Key Findings
Nevanimibe hydrochloride (ATR-101)	ACAT1 selective	EC50 (ACAT1): 9 nM[6]	Adrenocortical Carcinoma (ACC), Congenital Adrenal Hyperplasia (CAH)	Decreased 17-hydroxyprogesterone (17-OHP) levels in CAH patients.[7][8] Showed limited efficacy in advanced ACC at the current formulation.[5]
EC50 (ACAT2): 368 nM[6]				
Avasimibe (CI-1011)	Non-selective	Not specified in provided results	Atherosclerosis, Cancer (preclinical)	Did not reduce atheroma burden in clinical trials for atherosclerosis. [9] Showed anti-proliferative effects in various cancer cell lines in preclinical studies.[10][11]
Pactimibe	Non-selective	Not specified in provided results	Atherosclerosis	Failed to show a reduction in atheroma burden in clinical trials. [12]
CP-113,818	ACAT inhibitor	Not specified in provided results	Cancer (preclinical)	Inhibited proliferation of breast tumor cells.[13]

Signaling Pathways and Mechanism of Action

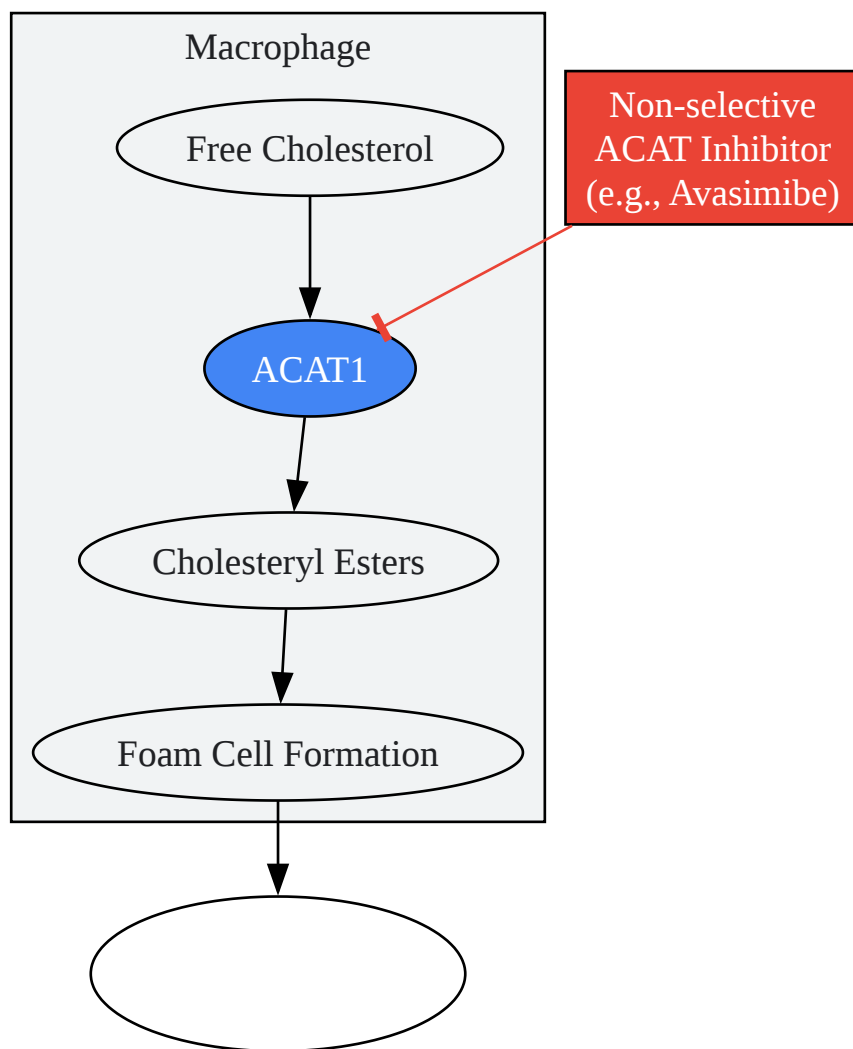
The primary mechanism of action for ACAT inhibitors is the blockage of cholesterol esterification. However, the downstream effects vary depending on the tissue and the specific ACAT isoform being inhibited.

In steroidogenic tissues like the adrenal cortex, ACAT1 is highly expressed. Its inhibition by Nevanimibe leads to a depletion of the cholesteryl ester stores that serve as a substrate for steroid hormone synthesis. This results in reduced production of adrenal steroids, which is the therapeutic goal in conditions like CAH and ACC.[3][4]



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In the context of atherosclerosis, the inhibition of ACAT1 in macrophages was expected to prevent their transformation into foam cells, a key event in plaque formation.[3] For ACAT2, inhibition was thought to reduce intestinal cholesterol absorption.[3] However, the clinical outcomes for non-selective inhibitors in this area were disappointing.[9][12]



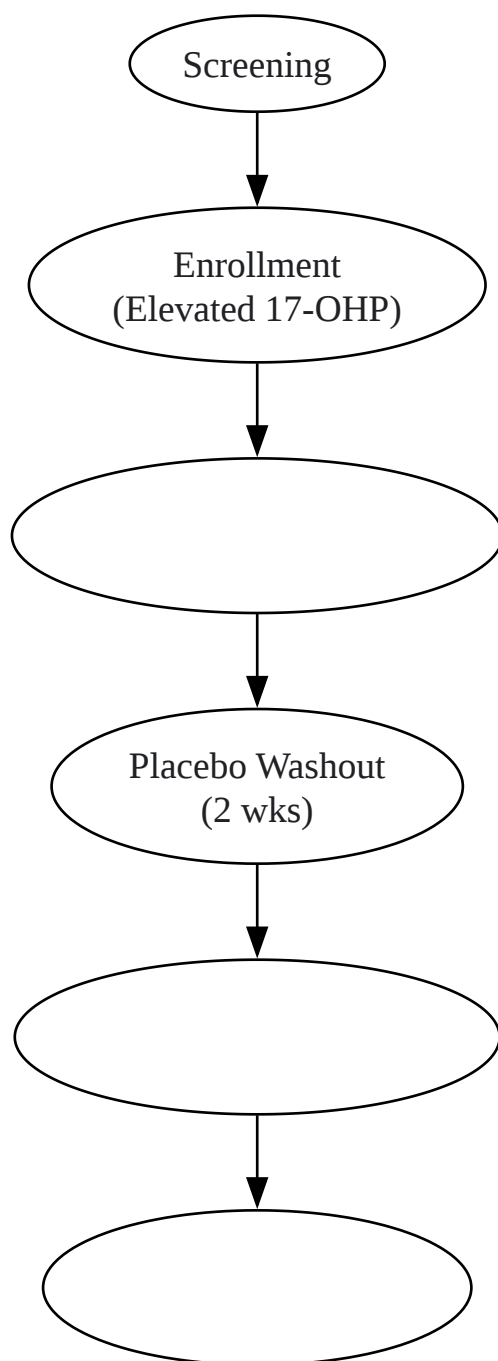
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Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials involving **Nevanimibe hydrochloride** and avasimibe.

Nevanimibe Hydrochloride in Congenital Adrenal Hyperplasia (CAH)

- Study Design: A Phase 2, multicenter, single-blind, dose-titration study.[\[7\]](#)[\[8\]](#)
- Patient Population: Adults with classic CAH and elevated baseline 17-hydroxyprogesterone (17-OHP) levels (≥ 4 times the upper limit of normal).[\[7\]](#)[\[8\]](#)
- Treatment Protocol:
 - Patients received the lowest dose of Nevanimibe (125 mg twice daily) for two weeks.[\[7\]](#)
 - This was followed by a two-week single-blind placebo washout period.[\[7\]](#)
 - The dose of Nevanimibe was gradually titrated up (to a maximum of 1000 mg twice daily) if the primary endpoint was not achieved.[\[7\]](#)
- Primary Efficacy Endpoint: Reduction of 17-OHP to ≤ 2 times the upper limit of normal.[\[4\]](#)
- Safety Assessments: Monitoring of treatment-emergent adverse events, serious adverse events, clinical laboratory tests, vital signs, physical examinations, and electrocardiograms.
[\[4\]](#)



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Avasimibe in Atherosclerosis (A-PLUS Trial)

- Study Design: An international, multicenter, double-blind, placebo-controlled, randomized trial.[9]

- Patient Population: Patients aged 30 years or older referred for clinically indicated coronary angiography.[9]
- Treatment Protocol: Patients were randomized into four treatment groups:
 - Placebo once daily
 - Avasimibe 50 mg once daily
 - Avasimibe 250 mg once daily
 - Avasimibe 750 mg once daily
 - All patients received background lipid-lowering therapy as needed.[9]
- Primary Efficacy Endpoint: Change in coronary atheroma volume as assessed by intravascular ultrasound (IVUS) from baseline to end of treatment (up to 24 months).[9]
- Safety Assessments: Monitoring of adverse events and standard clinical laboratory parameters.[1]

Conclusion

Nevanimibe hydrochloride represents a targeted approach to ACAT inhibition, with a clear focus on ACAT1 for the treatment of adrenal diseases. Its selectivity distinguishes it from older, non-selective inhibitors like avasimibe and pactimibe, which failed to demonstrate efficacy in their primary indication of atherosclerosis. While direct comparative efficacy data is scarce, the available evidence suggests that the therapeutic utility of ACAT inhibitors is highly dependent on their isoform selectivity and the specific pathophysiology of the disease being targeted. The ongoing research into ACAT inhibitors for various cancers highlights the continued interest in this class of drugs, with a growing appreciation for the distinct roles of ACAT1 and ACAT2. Future studies directly comparing the efficacy and safety of selective ACAT1 and ACAT2 inhibitors in relevant disease models will be crucial for fully elucidating their therapeutic potential.

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